molecular formula C18H18F3N3O3S B2522019 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040664-62-7

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2522019
CAS RN: 1040664-62-7
M. Wt: 413.42
InChI Key: XQTQGTCDDRYJQO-UHFFFAOYSA-N
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Description

This compound is an organic compound with the molecular formula C18H18F3N3O3S and a molecular weight of 413.42. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The optimization of the heterocyclic core and the replacement of the highly basic benzamidine P1 with a less basic benzylamine moiety have been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a trifluoromethyl group, and a tetrahydrothiophene ring with two oxygen atoms attached, forming a dioxido group.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

Compounds with pyrazole and carboxamide functionalities are synthesized through various methodologies, including condensation reactions and crystal structure determinations. For instance, Kumara et al. (2018) detailed the synthesis and characterization of a novel pyrazole derivative, emphasizing spectral characterization and X-ray crystal structure studies (Kumara et al., 2018). Such methodologies are crucial for developing new compounds with potential scientific applications, including those with similar structures to 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.

Crystal Structure Analysis

The determination of crystal structures through X-ray diffraction is a common technique for understanding the molecular configuration, intermolecular interactions, and supramolecular assembly of compounds. This information is vital for the rational design of molecules with desired physical, chemical, or biological properties. For example, the crystal structure and Hirshfeld surface analysis of pyrazole derivatives provide insights into their molecular surfaces and potential intermolecular interactions (Kumara et al., 2018).

Biological Activities

Antibacterial and Antifungal Activities

Compounds featuring pyrazole and carboxamide functionalities are often evaluated for their antimicrobial properties. For instance, Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against several phytopathogenic fungi, demonstrating moderate to excellent activities (Du et al., 2015). Such research points towards the potential of structurally related compounds in developing new antimicrobial agents.

Antitumor and Anti-inflammatory Activities

Research on pyrazole derivatives also extends to evaluating their antitumor and anti-inflammatory potentials. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the importance of structural design in achieving specific biological outcomes (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a GIRK channel activator , as well as its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-3-1-4-12(9-11)22-17(25)16-14-5-2-6-15(14)23-24(16)13-7-8-28(26,27)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTQGTCDDRYJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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